Cas no 280774-03-0 ((1-Isopropyl-4-piperidinyl)methanol)
(1-Isopropyl-4-piperidinyl)methanol Chemical and Physical Properties
Names and Identifiers
-
- (1-Isopropylpiperidin-4-yl)methanol
- 4-Piperidinemethanol,1-(1-methylethyl)-
- (1-isopropyl-4-piperidyl)methanol
- (1-isopropyl-piperidin-4-yl)methanol
- (1-Isopropyl-piperidin-4-yl)-methanol
- 1-isopropyl-4-hydroxymethylpiperidine
- 1-isopropylpiperidine-4-methanol
- AB1008947
- Ambcb4010731
- FT-0683161
- KB-194059
- SureCN2943697
- MFCD08059811
- SCHEMBL2943697
- SB43023
- FLKOJXQVRBGEES-UHFFFAOYSA-N
- D82179
- 4-Piperidinemethanol,1-(1-methylethyl)-(9CI)
- [1-(propan-2-yl)piperidin-4-yl]methanol
- (1-Isopropyl-4-piperidinyl)methanol
- 280774-03-0
- 1-(1-Methylethyl)-4-piperidinemethanol
- (1-propan-2-ylpiperidin-4-yl)methanol
- CS-0154195
- (1-Isopropylpiperidin-4-yl)methanol, AldrichCPR
- AKOS005173850
- AS-66150
- DTXSID20456848
- (1 isopropyl-4-piperidyl)methanol
- ALBB-013224
- 4-piperidinemethanol, 1-(1-methylethyl)-, hydrochloride
-
- MDL: MFCD08059811
- Inchi: 1S/C9H19NO/c1-8(2)10-5-3-9(7-11)4-6-10/h8-9,11H,3-7H2,1-2H3
- InChI Key: FLKOJXQVRBGEES-UHFFFAOYSA-N
- SMILES: OCC1CCN(C(C)C)CC1
Computed Properties
- Exact Mass: 157.14677
- Monoisotopic Mass: 157.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 106
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 23.5Ų
Experimental Properties
- Density: 0.934±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 223.2±13.0 ºC (760 Torr),
- Flash Point: 81.6±18.5 ºC,
- Refractive Index: 1.467
- Solubility: Dissolution (91 g/l) (25 º C),
- PSA: 23.47
- LogP: 1.03700
(1-Isopropyl-4-piperidinyl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SC035-100mg |
(1-Isopropyl-4-piperidinyl)methanol |
280774-03-0 | 95+% | 100mg |
336CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SC035-1g |
(1-Isopropyl-4-piperidinyl)methanol |
280774-03-0 | 95+% | 1g |
1516.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SC035-250mg |
(1-Isopropyl-4-piperidinyl)methanol |
280774-03-0 | 95+% | 250mg |
766CNY | 2021-05-07 | |
| Chemenu | CM181180-5g |
(1-Isopropylpiperidin-4-yl)methanol |
280774-03-0 | 95% | 5g |
$505 | 2021-08-05 | |
| Chemenu | CM181180-10g |
(1-Isopropylpiperidin-4-yl)methanol |
280774-03-0 | 95% | 10g |
$842 | 2021-08-05 | |
| Chemenu | CM181180-25g |
(1-Isopropylpiperidin-4-yl)methanol |
280774-03-0 | 95% | 25g |
$1683 | 2021-08-05 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CBR01466-1G |
(1-Isopropylpiperidin-4-yl)methanol |
280774-03-0 | Aldrich | 1G |
3163.41 | 2021-05-17 | |
| Matrix Scientific | 060479-500mg |
(1-Isopropylpiperidin-4-yl)methanol |
280774-03-0 | 500mg |
$315.00 | 2023-09-10 | ||
| Chemenu | CM181180-250mg |
(1-Isopropylpiperidin-4-yl)methanol |
280774-03-0 | 95%+ | 250mg |
$90 | 2023-01-09 | |
| Chemenu | CM181180-1g |
(1-Isopropylpiperidin-4-yl)methanol |
280774-03-0 | 95%+ | 1g |
$79 | 2024-07-28 |
(1-Isopropyl-4-piperidinyl)methanol Suppliers
(1-Isopropyl-4-piperidinyl)methanol Related Literature
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on (1-Isopropyl-4-piperidinyl)methanol
Introduction to (1-Isopropyl-4-piperidinyl)methanol (CAS No. 280774-03-0)
(1-Isopropyl-4-piperidinyl)methanol, with the CAS number 280774-03-0, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of piperidines, which are widely studied for their diverse biological activities and potential therapeutic applications. The unique structural features of (1-Isopropyl-4-piperidinyl)methanol make it a valuable candidate for various pharmacological studies and drug development initiatives.
The chemical structure of (1-Isopropyl-4-piperidinyl)methanol consists of a piperidine ring with an isopropyl group attached to the 1-position and a methanol group at the 4-position. This specific arrangement imparts unique physical and chemical properties to the molecule, which can influence its biological activity and pharmacokinetic behavior. Recent studies have focused on elucidating the mechanisms by which this compound interacts with various biological targets, including receptors, enzymes, and ion channels.
In the realm of medicinal chemistry, (1-Isopropyl-4-piperidinyl)methanol has been explored for its potential as a lead compound in the development of novel therapeutic agents. One area of particular interest is its role as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin. These neurotransmitters play crucial roles in various neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and depression. Research has shown that compounds with similar structures can exhibit potent agonist or antagonist activity at these receptors, making them promising candidates for drug discovery.
Recent advancements in computational chemistry and molecular modeling have further enhanced our understanding of the structure-activity relationships (SAR) of (1-Isopropyl-4-piperidinyl)methanol. These techniques allow researchers to predict the binding affinities and selectivities of this compound for specific targets, thereby guiding the design of more effective derivatives. For instance, studies have utilized molecular docking simulations to investigate the interactions between (1-Isopropyl-4-piperidinyl)methanol and key receptors, providing insights into its mechanism of action and potential therapeutic applications.
Clinical trials are an essential step in evaluating the safety and efficacy of new drugs. While (1-Isopropyl-4-piperidinyl)methanol is still in the early stages of development, preclinical studies have shown promising results. These studies have demonstrated that the compound exhibits favorable pharmacokinetic properties, such as good oral bioavailability and low toxicity. Additionally, preliminary data suggest that it may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
The synthesis of (1-Isopropyl-4-piperidinyl)methanol typically involves multi-step processes that require careful optimization to achieve high yields and purity. Various synthetic routes have been reported in the literature, each with its own advantages and challenges. For example, one common approach involves the alkylation of piperidine followed by reduction to introduce the methanol group. Advances in synthetic methodologies have also led to more efficient and environmentally friendly processes, which are crucial for large-scale production.
In addition to its potential therapeutic applications, (1-Isopropyl-4-piperidinyl)methanol has been studied for its use in other areas of chemistry and biology. For instance, it can serve as a building block for more complex molecules or as a ligand in coordination chemistry. The versatility of this compound makes it a valuable tool for researchers across multiple disciplines.
The future prospects for (1-Isopropyl-4-piperidinyl)methanol are promising. Ongoing research aims to further refine its structure to enhance its potency and selectivity while minimizing potential side effects. Collaborative efforts between chemists, biologists, and pharmacologists are essential to advancing our understanding of this compound and translating it into clinical applications. As new findings continue to emerge, it is likely that (1-Isopropyl-4-piperidinyl)methanol will play an increasingly important role in the development of innovative therapies for a wide range of diseases.
280774-03-0 ((1-Isopropyl-4-piperidinyl)methanol) Related Products
- 142892-37-3(endo-8-Methyl-8-azabicyclo[3.2.1]octane-3-methanol)
- 90949-82-9({8-methyl-8-azabicyclo3.2.1octan-3-yl}methanol)
- 752970-45-9([1-(propan-2-yl)piperidin-3-yl]methanol)
- 1699407-61-8(1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol)
- 148317-16-2(Pyrido[1,2-a]azepine-9-methanol, decahydro-, trans-(±)-)
- 733783-46-5(2-1-(propan-2-yl)piperidin-4-ylethan-1-ol)
- 1474018-14-8(1-cyclopropyl-4-piperidineethanol)
- 1474019-18-5(4-Piperidineethanol, 1-(1,1-dimethylethyl)-)
- 148317-10-6(Pyrido[1,2-a]azepine-8-methanol, decahydro-, trans-(±)-)
- 148317-26-4(2H-Quinolizine-2-methanol, octahydro-, cis-(±)-)